3-(2-Methylphenyl)pyridazine
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Overview
Description
3-(2-Methylphenyl)pyridazine is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)pyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methylphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed:
Scientific Research Applications
3-(2-Methylphenyl)pyridazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Pyridazine: The parent compound with a six-membered ring containing two adjacent nitrogen atoms.
Pyridazinone: A derivative with a keto functionality at the 3-position.
Dihydropyridazine: Reduced form of pyridazine with hydrogen atoms added to the ring.
Uniqueness: This structural modification can lead to improved pharmacological properties and increased specificity for certain biological targets .
Properties
CAS No. |
922525-26-6 |
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Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(2-methylphenyl)pyridazine |
InChI |
InChI=1S/C11H10N2/c1-9-5-2-3-6-10(9)11-7-4-8-12-13-11/h2-8H,1H3 |
InChI Key |
PVRYAZKFYWMNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=CC=C2 |
Origin of Product |
United States |
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